N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine
Description
The compound N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine is a small molecule characterized by its hybrid heterocyclic architecture. It features:
- A pyridazin-3-amine core, a six-membered aromatic ring with two adjacent nitrogen atoms.
- An azetidin-3-yl group (a four-membered nitrogen-containing ring) linked to the pyridazine via an amine bond.
- A 1-(4-fluorophenyl)cyclopropanecarbonyl moiety attached to the azetidine ring, introducing steric constraint from the cyclopropane and electronic effects from the 4-fluorophenyl group.
Analogous compounds with azetidine and pyridazine motifs have been explored as gamma-secretase modulators (GSMs) for Alzheimer’s disease (e.g., BPN-15606 in ) , and as ligands for neurotransmitter receptors (e.g., sigma receptors in ) .
Synthesis of such compounds typically involves coupling reactions, as exemplified in , where cyclopropanamine derivatives are synthesized via Buchwald-Hartwig amination or nucleophilic substitution .
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c18-13-5-3-12(4-6-13)17(7-8-17)16(23)22-10-14(11-22)20-15-2-1-9-19-21-15/h1-6,9,14H,7-8,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSMCEZNRAJLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)NC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This step involves the cyclopropanation of a suitable alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorobenzene derivative and a suitable nucleophile.
Construction of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction, often involving an intramolecular nucleophilic substitution.
Attachment of the Pyridazine Ring: The final step involves the coupling of the azetidine intermediate with a pyridazine derivative, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several analogs reported in the literature. Below is a comparative analysis based on substituent variations, molecular properties, and therapeutic implications:
Key Observations:
Fluorine substituents (4-fluorophenyl, 3-fluoropyridine) are common in CNS drugs for enhanced blood-brain barrier penetration and metabolic stability .
Synthetic Challenges :
- Cyclopropane-containing compounds (target compound) require precise stereochemical control during synthesis, as seen in cyclopropanamine derivatives in .
- Sulfonyl and carbonyl linkers (e.g., ) demand optimized coupling conditions to avoid side reactions.
Therapeutic Potential: GSMs like BPN-15606 show nanomolar potency in reducing amyloid-beta plaques , suggesting the target compound could be optimized for similar pathways. Sigma receptor ligands () with fluorophenyl groups modulate dopamine release, hinting at possible neuropsychiatric applications .
Biological Activity
N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine, also known by its CAS number 2097868-61-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its properties, synthesis, and biological evaluations, focusing on its mechanisms of action and therapeutic implications.
- Molecular Formula : C17H17FN4O
- Molecular Weight : 312.34 g/mol
- Structure : The compound features a pyridazine ring, an azetidine moiety, and a cyclopropanecarbonyl group with a fluorophenyl substituent.
Synthesis
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The specific synthetic route can vary but typically includes the formation of the azetidine ring followed by the introduction of the pyridazine moiety and subsequent functional group modifications.
Inhibition of Monoamine Oxidase (MAO)
Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives related to this compound exhibit selective inhibition towards MAO-B, with notable IC50 values demonstrating potency:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
Inhibition studies showed that this compound could effectively inhibit MAO-B while being less toxic to healthy fibroblast cells (L929), suggesting a favorable safety profile for further development .
Cytotoxicity Studies
Cytotoxicity evaluations are essential for assessing the therapeutic viability of new compounds. The cytotoxic effects of this compound were investigated against various cell lines. Preliminary results indicated that the compound exhibited low cytotoxicity at therapeutic concentrations, making it a promising candidate for further exploration in clinical settings .
Neuroprotective Effects
Several studies have reported on the neuroprotective effects associated with pyridazine derivatives. For instance, compounds similar to this compound have been shown to enhance neuroprotection in cellular models of oxidative stress . These findings support the hypothesis that such compounds may play a role in treating neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing pharmacological properties. Research has demonstrated that modifications to the fluorophenyl group significantly affect MAO-B inhibition potency. For example, meta-substituted derivatives exhibited enhanced activity compared to para-substituted ones . This insight can guide future synthetic efforts aimed at improving efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
